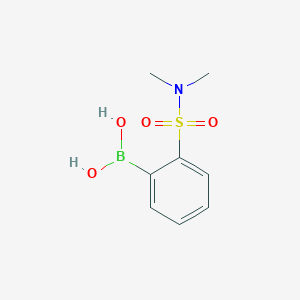

2-(N,N-dimethylsulphamoyl)benzeneboronic acid

説明

2-(N,N-dimethylsulphamoyl)benzeneboronic acid is a chemical compound with the molecular formula C8H12BNO4S and a molecular weight of 229.06 . It is used in organic synthesis, particularly in the Suzuki reaction .

Molecular Structure Analysis

The boron atom in 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is sp2-hybridized and contains an empty p-orbital . The compound forms a planar structure with a minor bend around the C-B bond .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 428.5±55.0 °C and a predicted density of 1.37±0.1 g/cm3 . It also has a predicted pKa value of 8.00±0.53 . The compound is stored at temperatures between 2-8°C .科学的研究の応用

Organic Synthesis

2-(N,N-dimethylsulphamoyl)benzeneboronic acid: is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing pharmaceuticals, polymers, and complex organic molecules. The boronic acid group in this compound reacts with various halides or triflates under palladium catalysis, providing a straightforward route to biaryl compounds .

Drug Discovery

In drug discovery, this compound serves as a precursor for the synthesis of potential therapeutic agents. Its boronic acid moiety is a key functional group in proteasome inhibitors, which are drugs that can treat cancer by disrupting the degradation pathway of proteins within cells. Researchers utilize this compound to develop new inhibitors that can selectively target cancer cells with minimal impact on healthy cells .

Material Science

The unique properties of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid make it suitable for material science applications. It can be used to modify surfaces or create functional materials with specific binding characteristics. For instance, the boronic acid group can form reversible covalent bonds with diols, which is useful in creating responsive materials that can change properties in response to environmental stimuli .

Analytical Chemistry

In analytical chemistry, this compound is used to develop sensors and assays. The boronic acid moiety can bind to saccharides, making it useful for detecting glucose or other sugars. This has potential applications in monitoring blood sugar levels in diabetic patients or in developing new diagnostic tools .

Agricultural Chemistry

2-(N,N-dimethylsulphamoyl)benzeneboronic acid: can be employed in the development of new agrochemicals. Its ability to undergo cross-coupling reactions allows for the creation of novel compounds that can act as herbicides, pesticides, or fungicides. Researchers are exploring its use to improve crop protection and yield .

Environmental Science

This compound’s reactivity is also beneficial in environmental science, where it can be used to remove pollutants from water or soil. It can react with various organic and inorganic contaminants, potentially leading to new methods for environmental remediation .

Bioconjugation

In bioconjugation, 2-(N,N-dimethylsulphamoyl)benzeneboronic acid is used to attach biomolecules to various surfaces or to each other. The boronic acid group can form stable complexes with biomolecules containing diol groups, such as glycoproteins, which is valuable in creating targeted drug delivery systems .

Nanotechnology

Lastly, in nanotechnology, this compound is utilized to synthesize boron-doped nanomaterials. These materials have unique electronic and optical properties, making them suitable for use in electronic devices, photovoltaic cells, and as catalysts in chemical reactions .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用機序

Target of Action

It is known that boronic acids, in general, are used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium

Biochemical Pathways

The compound’s role in suzuki–miyaura coupling reactions suggests it may be involved in the synthesis of various organic compounds .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 4285±550 °C, a density of 137±01 g/cm3 , and a pKa of 8.00±0.53 , which may influence its bioavailability.

Result of Action

As a reagent in suzuki–miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 2-(N,N-dimethylsulphamoyl)benzeneboronic acid can be influenced by various environmental factors. For instance, the compound is predicted to be weakly acidic (pKa of 8.00±0.53) , suggesting that its reactivity may be affected by pH. Additionally, its predicted boiling point and density suggest that temperature and pressure may also influence its behavior.

特性

IUPAC Name |

[2-(dimethylsulfamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO4S/c1-10(2)15(13,14)8-6-4-3-5-7(8)9(11)12/h3-6,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHDOHKUPJUTCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)N(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400700 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-dimethylsulphamoyl)benzeneboronic acid | |

CAS RN |

178432-25-2 | |

| Record name | [2-(Dimethylsulfamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

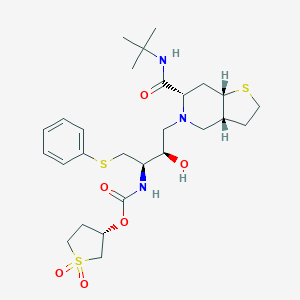

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B61231.png)

![4'-Acetyl-N-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B61237.png)